REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:9][CH2:8][C:7]([OH:16])([C:10]#[C:11][Si](C)(C)C)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].O.C(=O)([O-])[OH:19].[Na+]>O1CCCC1.CN(C)C=O.S(=O)(=O)(O)O>[C:1]([N:4]1[CH2:9][CH2:8][C:7]([C:10](=[O:19])[CH3:11])([OH:16])[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:2.3|
|
Name
|
1-acetyl-4-hydroxy-4-(2-trimethylsilylethynyl)piperidine
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(CC1)(C#C[Si](C)(C)C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
mercuric sulfate
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered with "florisil" (trademark, made by Floridin Co.)
|
Type
|
WASH
|
Details
|
the residue was washed with ethyl acetate and tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCC(CC1)(O)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |